potassium;oxamate
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Overview
Description
Potassium oxamate is a chemical compound that serves as the potassium salt of oxamic acid. It is known for its role as a competitive inhibitor of the enzyme lactate dehydrogenase. This compound has a molecular formula of C2H2NO3K and is an isosteric form of pyruvate.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium oxamate can be synthesized through the neutralization of oxamic acid with potassium hydroxide. The reaction typically involves dissolving oxamic acid in water and gradually adding potassium hydroxide until the solution reaches a neutral pH. The resulting solution is then evaporated to obtain potassium oxamate crystals .
Industrial Production Methods
Industrial production of potassium oxamate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The use of automated systems for mixing and pH adjustment helps in achieving consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Potassium oxamate undergoes several types of chemical reactions, including:
Oxidation: Potassium oxamate can be oxidized to form oxalic acid and other by-products.
Reduction: It can be reduced to form simpler compounds, although this is less common.
Substitution: Potassium oxamate can participate in substitution reactions, where the oxamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products
Oxidation: Oxalic acid and carbon dioxide.
Reduction: Simpler amides and amines.
Substitution: Various substituted oxamates depending on the reagents used.
Scientific Research Applications
Potassium oxamate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its role in inhibiting lactate dehydrogenase, which is crucial in metabolic pathways.
Industry: Used in the production of various chemicals and as a stabilizer in certain industrial processes.
Mechanism of Action
Potassium oxamate exerts its effects primarily by inhibiting the enzyme lactate dehydrogenase. This inhibition prevents the conversion of pyruvate to lactate, thereby reducing lactate production. This mechanism is particularly useful in cancer treatment, where high lactate levels are associated with tumor growth and metastasis. The molecular targets include the active site of lactate dehydrogenase, where potassium oxamate binds competitively .
Comparison with Similar Compounds
Similar Compounds
Oxalic Acid: Structurally similar but lacks the inhibitory properties of potassium oxamate.
Pyruvate: An isosteric form but serves a different role in metabolic pathways.
Lactate: Similar in structure but acts as a substrate for lactate dehydrogenase rather than an inhibitor.
Uniqueness
Potassium oxamate’s uniqueness lies in its ability to inhibit lactate dehydrogenase effectively. This property makes it valuable in research focused on metabolic diseases and cancer treatment. Unlike oxalic acid and pyruvate, potassium oxamate specifically targets and inhibits lactate production, offering a unique approach to managing diseases associated with high lactate levels .
Properties
IUPAC Name |
potassium;oxamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO3.K/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLCBKISHMXGLT-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])N.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)(C(=O)[O-])N.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2KNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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